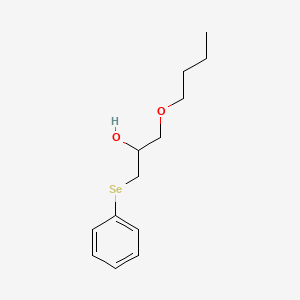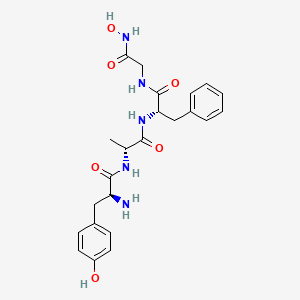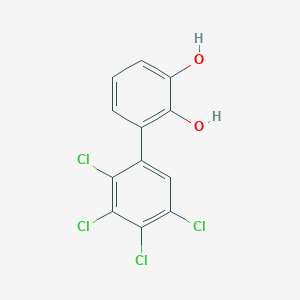
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, which are aromatic compounds with two hydroxyl groups attached to a benzene ring. This compound is characterized by the presence of four chlorine atoms on the phenyl ring, making it a tetrachlorinated derivative of benzene-1,2-diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene-1,2-diol (catechol) in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination of benzene derivatives followed by hydroxylation to introduce the hydroxyl groups. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrachlorobenzoquinone.
Reduction: Formation of partially or fully dechlorinated derivatives.
Substitution: Formation of substituted phenols or thiophenols.
Aplicaciones Científicas De Investigación
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A tetrachlorinated benzene derivative without hydroxyl groups.
1,2-Dihydroxybenzene (Catechol): A dihydroxybenzene without chlorine atoms.
1,2,4,5-Tetrachlorobenzene: Another tetrachlorinated benzene derivative with different chlorine positions.
Uniqueness
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol is unique due to the combination of tetrachlorination and the presence of hydroxyl groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
86374-32-5 |
|---|---|
Fórmula molecular |
C12H6Cl4O2 |
Peso molecular |
324.0 g/mol |
Nombre IUPAC |
3-(2,3,4,5-tetrachlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-4-6(9(14)11(16)10(7)15)5-2-1-3-8(17)12(5)18/h1-4,17-18H |
Clave InChI |
NVBFDAHKJGHGDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
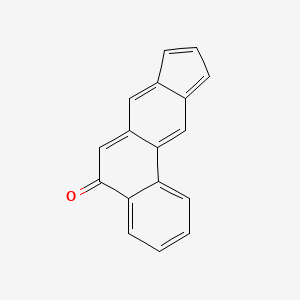
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
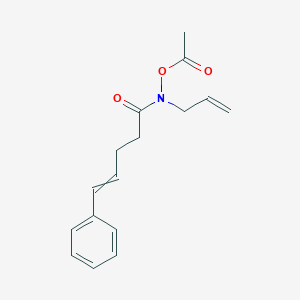

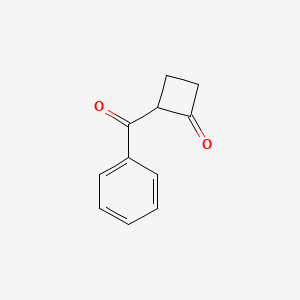
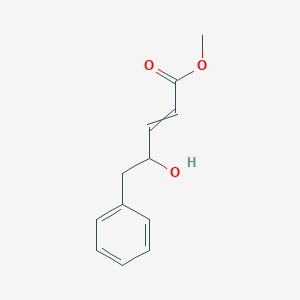
silane](/img/structure/B14409949.png)
